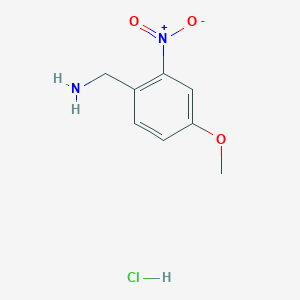

(4-Methoxy-2-nitrophenyl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methoxy-2-nitrophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c1-13-7-3-2-6(5-9)8(4-7)10(11)12;/h2-4H,5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDWVHJEHWAOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497561 | |

| Record name | 1-(4-Methoxy-2-nitrophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67567-35-5 | |

| Record name | 1-(4-Methoxy-2-nitrophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Methoxy-2-nitrophenyl)methanamine hydrochloride CAS number and synonyms

Technical Whitepaper: (4-Methoxy-2-nitrophenyl)methanamine Hydrochloride

Executive Summary

This compound (CAS 67567-35-5) is a specialized aromatic amine intermediate critical to the fields of photopharmacology, peptide synthesis, and medicinal chemistry. Distinguished by its 4-methoxy-2-nitrobenzyl (PMNB) core, this compound serves as the primary precursor for installing photocleavable protecting groups. Its unique electronic structure—pairing an electron-donating methoxy group with an electron-withdrawing nitro group—enables precise photochemical cleavage upon exposure to UV-A light (approx. 365 nm), a property exploited in "caged" drug delivery systems and solid-phase peptide synthesis (SPPS).

Chemical Identity & Physicochemical Profile

Systematic Name: this compound Common Synonyms: 4-Methoxy-2-nitrobenzylamine HCl; PMNB-amine HCl CAS Number (HCl Salt): 67567-35-5 CAS Number (Free Base): 67567-41-3 Molecular Formula: C₈H₁₁ClN₂O₃ Molecular Weight: 218.64 g/mol

Physicochemical Properties Table

| Property | Value | Context/Relevance |

| Appearance | Pale yellow to light orange crystalline solid | Color arises from the nitro-aromatic chromophore. |

| Solubility | High in Water, DMSO, Methanol | Ionic nature of the hydrochloride salt facilitates aqueous handling. |

| Melting Point | 215–220 °C (Decomposes) | High lattice energy typical of benzylammonium salts. |

| pKa (Conjugate Acid) | ~9.2 (Estimated) | The 2-nitro group lowers basicity compared to unsubstituted benzylamine (pKa ~9.5) via inductive withdrawal. |

| UV Absorption | λmax ~345 nm | Critical for its utility as a photolabile group; the methoxy substituent red-shifts absorption compared to 2-nitrobenzyl (λmax ~260 nm). |

Synthesis & Manufacturing: The Delépine Protocol

To synthesize this compound with high fidelity, one must avoid reducing the nitro group—a common pitfall when using catalytic hydrogenation. The Delépine Reaction is the superior, self-validating protocol for this application. It utilizes hexamethylenetetramine (HMTA) to alkylate the benzyl halide, followed by mild acid hydrolysis, ensuring the nitro group remains intact while directly yielding the hydrochloride salt.

Mechanism of Action (Logic & Causality)

-

Alkylation: The nitrogen of HMTA acts as a nucleophile, displacing the bromide in 4-methoxy-2-nitrobenzyl bromide. The steric bulk of HMTA prevents poly-alkylation (a major defect in direct ammonia alkylation).

-

Hydrolysis: The resulting quaternary ammonium salt is stable. Treatment with ethanolic HCl cleaves the formaldehyde aminal cage, releasing the primary amine as the hydrochloride salt.

Experimental Workflow Diagram

Caption: Delépine synthesis pathway preventing nitro-reduction while securing mono-alkylation.

Detailed Protocol

-

Quaternization: Dissolve 4-methoxy-2-nitrobenzyl bromide (1.0 eq) in chloroform (5 mL/mmol). Add Hexamethylenetetramine (1.1 eq). Reflux for 4 hours. A thick precipitate (the quaternary salt) will form.

-

Isolation: Cool to room temperature. Filter the precipitate and wash with cold chloroform to remove unreacted bromide. Checkpoint: The solid should be white/pale yellow.

-

Hydrolysis: Suspend the solid in Ethanol:Conc. HCl (5:1 ratio). Reflux for 2 hours. The solid will dissolve, and later, the ammonium chloride byproduct may precipitate (remove by hot filtration if necessary).

-

Crystallization: Cool the filtrate to 0°C. The target amine hydrochloride crystallizes out. Filter and wash with cold ether.

Applications in Drug Discovery & Photopharmacology

The core utility of (4-Methoxy-2-nitrophenyl)methanamine lies in its function as a Photocleavable Protecting Group (PPG) precursor.

A. Caged Neurotransmitters & Drugs

Researchers use this amine to "cage" carboxylic acids (forming amides) or to create carbamate linkers.

-

Mechanism: Upon irradiation with UV-A light (350–365 nm), the nitro group undergoes an intramolecular redox reaction (ac-nitro rearrangement), cleaving the benzylic C-N or C-O bond and releasing the bioactive payload.

-

Advantage: The para-methoxy substituent donates electron density, stabilizing the aci-nitro intermediate and shifting the absorption maximum to longer wavelengths compared to the unsubstituted 2-nitrobenzyl group, reducing phototoxicity to biological samples.

B. Solid-Phase Peptide Synthesis (SPPS)

It serves as a linker for photolabile resins. The amine is anchored to the solid support, and the peptide chain is grown from it. Cleavage from the resin is achieved via light rather than harsh acids (HF or TFA), preserving acid-sensitive residues.

Analytical Characterization & Quality Control

To validate the identity of the synthesized hydrochloride salt, use the following expected spectral data.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.50 (br s, 3H, -NH₃⁺) – Exchangeable with D₂O.

-

δ 7.65 (d, J=8.5 Hz, 1H, Ar-H3) – Ortho to nitro.

-

δ 7.45 (d, J=2.5 Hz, 1H, Ar-H6) – Meta to nitro, ortho to methoxy.

-

δ 7.30 (dd, 1H, Ar-H5).

-

δ 4.15 (s, 2H, Ar-CH₂-N).

-

δ 3.85 (s, 3H, -OCH₃).

-

-

Mass Spectrometry (ESI+):

-

Target Mass [M-Cl]⁺: 183.07 m/z (corresponding to the free base cation C₈H₁₁N₂O₃⁺).

-

Handling, Stability, and Safety

-

Light Sensitivity: As a photolabile precursor, the solid and solutions must be protected from ambient light (use amber glassware or foil). Prolonged exposure to fluorescent lab lights can cause slow degradation.

-

Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator at 4°C.

-

Safety Profile:

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2A.

-

Nitro Compounds: Potential mutagenicity warnings apply to nitro-aromatics; handle with gloves and in a fume hood. Avoid contact with strong reducing agents (hydrazine, hydrides) which may generate exothermic reactions or toxic hydroxylamines.

-

References

-

ChemicalBook. (2024). 4-METHOXY-2-NITROBENZYLAMINE Hydrochloride Product Entry (CAS 67567-35-5).[1]Link

-

PubChem. (2024).[2] Compound Summary: 4-Methoxy-2-nitrobenzylamine. National Library of Medicine. Link

-

Organic Syntheses. (2006). Preparation of secondary amines via 2-nitrobenzenesulfonamides. (Contextual reference for nitro-benzyl chemistry). Link

-

Sigma-Aldrich. (2024). Product Specification: 4-Methoxy-2-nitrobenzylamine hydrochloride.Link

Sources

Melting Point Range of (4-Methoxy-2-nitrophenyl)methanamine hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Melting Point Analysis in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the melting point of an active pharmaceutical ingredient (API) is a fundamental yet critically important physical property. It serves as a primary indicator of identity and purity and offers insights into the compound's solid-state properties, which can profoundly impact its stability, solubility, and bioavailability.[1] A sharp, well-defined melting point range is often the first hallmark of a pure crystalline substance, whereas a depressed and broad melting range typically signifies the presence of impurities.[2]

This guide provides a comprehensive technical overview of the principles and best practices for determining the melting point range of (4-Methoxy-2-nitrophenyl)methanamine hydrochloride. As a potentially novel or less-characterized compound, establishing a reliable method for its melting point determination is a crucial first step in its physicochemical characterization. We will delve into the molecular characteristics of this compound, explore the key factors that influence its melting behavior, and present a standardized protocol for its accurate measurement and interpretation. This document is intended to be a practical resource for scientists engaged in the synthesis, characterization, and formulation of new chemical entities.

Molecular Profile of this compound

The melting point of a compound is intrinsically linked to its molecular structure and the intermolecular forces that govern the stability of its crystal lattice. The structure of this compound suggests several key features that will influence its melting characteristics:

-

Ionic Nature : As a hydrochloride salt, the compound exists in an ionic form in the solid state. The strong electrostatic interactions between the ammonium cation and the chloride anion contribute significantly to the lattice energy, generally resulting in a higher melting point compared to the corresponding free base.

-

Hydrogen Bonding : The primary amine group (as an ammonium ion) is a potent hydrogen bond donor, while the oxygen atoms of the methoxy and nitro groups, as well as the chloride ion, can act as hydrogen bond acceptors. This extensive hydrogen bonding network will create a stable crystal lattice, requiring substantial thermal energy to disrupt.

-

Aromatic Stacking : The presence of the benzene ring allows for potential pi-pi stacking interactions between molecules, further stabilizing the crystal structure.

-

Polarity : The nitro group and the methoxy group introduce significant polarity to the molecule, leading to dipole-dipole interactions that contribute to the overall intermolecular forces.

Given these structural attributes, this compound is expected to be a crystalline solid with a relatively high melting point. For comparison, the simpler, unsubstituted benzylamine hydrochloride has a reported melting point in the range of 253-264°C.[3][4][5][6] The substituents on the benzene ring in the title compound will alter this value, but it provides a preliminary, albeit rough, estimate.

Critical Factors Influencing the Melting Point Range

The observed melting point of this compound can be influenced by several critical factors. A thorough understanding of these is essential for accurate data interpretation.

Purity

The presence of impurities is one of the most common reasons for deviations in melting point.[7] Impurities disrupt the regular packing of the crystal lattice, which reduces the energy required to break it down. This phenomenon results in two observable effects:

-

Melting Point Depression : The melting point of the impure substance is lower than that of the pure compound.

-

Broadening of the Melting Range : The substance melts over a wider range of temperatures.

For a novel compound, achieving high purity through effective synthesis and purification techniques, such as recrystallization, is paramount for establishing a reliable reference melting point.[8]

Polymorphism

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[9][10] Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.[11][12][13]

-

The stable polymorph will have the most thermodynamically stable crystal lattice, and consequently, the highest melting point.

-

Metastable polymorphs are less stable and will generally have lower melting points.[11] They may convert to the stable form over time or upon heating.

It is crucial for drug development professionals to investigate the potential for polymorphism, as an unexpected change in polymorphic form during storage or processing can significantly alter the drug's performance.[10] The conditions of crystallization, such as the choice of solvent, rate of cooling, and temperature, can all influence which polymorphic form is obtained.[13]

Caption: Influence of crystallization conditions on the formation of different polymorphs with distinct melting points.

Hydrates and Solvates

The compound may also crystallize with molecules of the solvent incorporated into its lattice, forming hydrates (with water) or solvates (with other solvents). These forms are stoichiometrically distinct from the anhydrous/unsolvated form and will have different melting points. It is therefore essential to properly dry the sample before analysis.[1]

Standardized Protocol for Accurate Melting Point Determination

To ensure the generation of reliable and reproducible data, a standardized protocol based on pharmacopeial methods should be followed. The capillary method is the most widely accepted technique.[14]

Caption: Standardized workflow for the accurate determination of melting point range.

Experimental Protocol

1. Instrumentation and Calibration

-

Apparatus: Use a calibrated digital melting point apparatus with a heating block and a means for observing the sample.

-

Calibration: Prior to use, verify the apparatus's temperature accuracy using certified melting point standards that bracket the expected melting point of the sample.

2. Sample Preparation

-

Drying: Ensure the sample of this compound is completely dry to eliminate the presence of residual solvents or water, which can depress the melting point. Drying in a vacuum oven at a suitable temperature is recommended.[1]

-

Pulverization: The sample must be a fine, homogeneous powder to ensure uniform heat transfer within the capillary tube. Grind the crystalline sample gently using a mortar and pestle if necessary.[1]

3. Capillary Loading

-

Tube Selection: Use a high-quality, thin-walled capillary tube with one sealed end.

-

Loading: Introduce the powdered sample into the open end of the capillary tube. Tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be between 2-4 mm.

4. Measurement Procedure

-

Approximate Determination: First, perform a rapid determination by heating the sample at a fast rate (e.g., 10-20°C per minute) to find the approximate melting temperature.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with the sample.

-

Heating Rate: Place the capillary in the apparatus and begin heating at a slow, controlled rate of 1-2°C per minute. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (T_onset).

-

Record the temperature at which the last solid particle melts (T_clear).

-

The melting point is reported as the range from T_onset to T_clear.

-

5. Replicate Measurements

-

Perform the measurement at least two more times with fresh samples to ensure reproducibility. The reported melting point range should be the average of these consistent measurements.

Data Interpretation and Reporting

The characteristics of the observed melting range provide valuable information about the sample.

| Observation | Interpretation | Implication for this compound |

| Sharp Melting Range (0.5-1.5°C) | High purity of a single crystalline form. | The sample is likely >99% pure and consists of a single polymorph. |

| Broad Melting Range (>2°C) | Presence of impurities.[2] | Further purification of the sample is required. |

| Melting with Decomposition | The compound is thermally unstable at its melting point. | The melting point should be reported with a "d" or "dec." (e.g., 185-187°C dec.). |

| Variable Melting Points between Batches | Potential polymorphism or inconsistent purity. | Further investigation using techniques like DSC or XRD is warranted to identify different solid-state forms.[12] |

Conclusion

The melting point of this compound is a critical parameter that provides fundamental insights into its identity, purity, and solid-state nature. While a specific literature value may not be readily available, a reliable and reproducible melting point range can be established by adhering to a rigorous, standardized protocol. For researchers and drug development professionals, the key takeaways are the paramount importance of sample purity, the potential influence of polymorphism, and the necessity of a slow, controlled heating rate during measurement. By following the comprehensive guidelines outlined in this document, scientists can ensure the generation of accurate and meaningful melting point data, a cornerstone for the successful physicochemical characterization of any new chemical entity.

References

-

The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. PubMed. [Link]

-

A Review on Polymorphism Perpetuates Pharmaceuticals. Prime Scholars. [Link]

-

Melting point determination. Royal Society of Chemistry. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Determination of Melting Point. Clarion University. [Link]

-

Studying on the Polymorphs and the Melting Point of HMP. ResearchGate. [Link]

-

Melting point determination. SSERC. [Link]

-

DETERMINATION OF MELTING POINTS. Stanford University. [Link]

-

A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. Royal Society of Chemistry. [Link]

-

Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. ResearchGate. [Link]

-

Benzylamine. Merck Index. [Link]

-

N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. PubChem. [Link]

-

preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

-

amine hydrochloride. PubChemLite. [Link]

-

N-(4-Methoxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Scholars Research Library. [Link]

-

The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. ResearchGate. [Link]

-

2-Methoxy-4-nitrophenol. PubChem. [Link]

-

CAS 1151-94-6 | (4-Methoxyphenyl)(4-nitrophenyl)methanone. Hoffman Fine Chemicals. [Link]

Sources

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. Page loading... [guidechem.com]

- 4. Benzylamine hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. Benzylamine [drugfuture.com]

- 7. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 8. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. primescholars.com [primescholars.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pennwest.edu [pennwest.edu]

pKa values of (4-Methoxy-2-nitrophenyl)methanamine hydrochloride

An In-Depth Technical Guide to the pKa of (4-Methoxy-2-nitrophenyl)methanamine Hydrochloride

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the pKa of this compound. We delve into the structural analysis of the molecule to predict its acid-base behavior, focusing on the powerful electronic effects of its aromatic substituents. Furthermore, this document presents detailed, field-proven protocols for the experimental determination of pKa using potentiometric titration and UV-Vis spectrophotometry, the gold-standard methods in the pharmaceutical industry. This whitepaper is intended for researchers, medicinal chemists, and formulation scientists who require a robust understanding and practical methodology for characterizing the ionization behavior of complex aromatic amines.

Introduction: The Significance of pKa for (4-Methoxy-2-nitrophenyl)methanamine

(4-Methoxy-2-nitrophenyl)methanamine is a substituted benzylamine derivative. The primary amine functional group is basic and will exist in its protonated (conjugate acid) form at physiological pH, a characteristic dictated by its pKa value. The pKa of the conjugate acid (R-CH₂NH₃⁺) determines the ratio of the ionized to the non-ionized species at any given pH. This equilibrium is fundamental to a molecule's behavior:

-

Solubility: The ionized hydrochloride salt form is generally more water-soluble than the neutral free base, impacting formulation and bioavailability.

-

Membrane Permeability: The neutral form is more lipophilic and thus more readily permeates biological membranes, a key step in drug absorption.

-

Target Binding: The ionization state can dramatically affect the interactions between a drug and its biological target, such as an enzyme or receptor.

Therefore, the accurate determination of this compound's pKa is not merely an academic exercise but a foundational step in its development as a potential therapeutic agent or chemical probe.

Theoretical Considerations and pKa Prediction

2.1. Analysis of Substituent Effects

The parent compound, benzylamine, has a pKa of approximately 9.35. The substituents on the aromatic ring of our target molecule—a nitro group (-NO₂) at the ortho position and a methoxy group (-OCH₃) at the para position—will significantly alter this value.

-

Ortho-Nitro Group (-NO₂): This is a potent electron-withdrawing group (EWG) through both the inductive (-I) and resonance (-R) effects.[2] Its proximity to the aminomethyl group means it will powerfully withdraw electron density from the benzylic carbon and, by extension, from the nitrogen atom. This destabilizes the protonated form (the conjugate acid) by increasing the positive charge density near the ammonium group, making the proton more acidic and thus easier to remove. This effect drastically lowers the pKa (increases acidity/decreases basicity). The ortho position generally exerts a stronger influence than other positions.[3]

-

Para-Methoxy Group (-OCH₃): This group has a dual nature. It is electron-withdrawing via induction (-I) but is strongly electron-donating through resonance (+R) due to its lone pair of electrons.[4] In the para position, the +R effect dominates, pushing electron density into the ring. This partially counteracts the effect of the nitro group, but its influence is significantly less pronounced than that of the ortho-nitro group.

2.2. Predicted pKa Value

To quantify this, we can examine empirical data for related structures:

| Compound | pKa of Conjugate Acid | Key Substituent Effect |

|---|---|---|

| Benzylamine | ~9.35 | Baseline |

| 2-Nitrobenzylamine | ~7.9 | Strong -I, -R effect from ortho-NO₂ |

| 4-Nitrobenzylamine | ~8.6 | -I, -R effect from para-NO₂ |

| 4-Methoxybenzylamine | ~9.6 | +R effect from para-OCH₃ |

Given these values, the pKa of this compound is predicted to be slightly higher than that of 2-nitrobenzylamine due to the methoxy group's donating effect.

Predicted pKa ≈ 8.0 - 8.5

2.3. Computational Prediction

In silico methods offer a rapid means of pKa prediction.[5][6][7] Software packages utilizing algorithms based on quantum mechanical calculations (like DFT) or quantitative structure-property relationships (QSPR) can provide estimates.[8][9] These tools analyze the molecule's electronic structure to calculate the free energy of dissociation.[10] While computationally intensive high-level methods can be very accurate, simpler models provide a valuable starting point for experimental design.[5][9]

Experimental Determination of pKa

Rigorous empirical measurement is essential to validate any prediction. Potentiometric titration is the most widely used and accurate method for pKa determination.[8][10][11] For chromophoric compounds such as this one, UV-Vis spectrophotometry provides a robust alternative.[1][12][13]

3.1. Method 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a standardized titrant is added incrementally. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.[8][14]

Diagram: Chemical Equilibrium Below is the dissociation equilibrium for the protonated amine, which is the process measured during titration.

Caption: Workflow for pKa determination by potentiometric titration.

3.2. Method 2: UV-Vis Spectrophotometry

This method is suitable for compounds whose protonated and deprotonated forms have different UV-Vis absorbance spectra. [15]By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation. [1] Experimental Protocol: UV-Vis Spectrophotometry

-

Wavelength Selection:

-

Prepare two stock solutions of the compound at the same concentration (~50 µM): one in a strongly acidic buffer (e.g., 0.1 M HCl, pH 1) to isolate the spectrum of the protonated form (R-CH₂NH₃⁺), and one in a strongly basic buffer (e.g., 0.1 M NaOH, pH 13) for the neutral form (R-CH₂NH₂).

-

Scan the absorbance of both solutions from ~200-400 nm.

-

Identify an analytical wavelength (λ) where the difference in absorbance between the two forms is maximal.

-

-

Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., from pH 7.0 to 10.0 in 0.2-0.5 pH unit increments).

-

Sample Preparation: Prepare a set of samples by adding a constant aliquot of a concentrated stock solution of the compound to each buffer, ensuring the final concentration is identical across all samples.

-

Measurement: Measure the absorbance of each buffered sample at the pre-determined analytical wavelength.

-

Data Analysis:

-

Plot Absorbance versus pH.

-

Fit the data to the sigmoidal curve described by the Henderson-Hasselbalch equation: A = (A_B + A_A * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) where A is the observed absorbance, A_A is the absorbance of the fully protonated (acid) form, and A_B is the absorbance of the fully deprotonated (base) form.

-

The pKa is the inflection point of this curve. [15]

-

Conclusion

While no experimental pKa value for this compound is currently published, a thorough analysis of its molecular structure strongly indicates a pKa for its conjugate acid in the range of 8.0 to 8.5 . This prediction is dominated by the powerful electron-withdrawing effect of the ortho-nitro substituent. For drug development and other precise applications, this theoretical value must be confirmed empirically. This guide provides detailed, self-validating protocols for both potentiometric titration and UV-Vis spectrophotometry, enabling researchers to obtain an accurate and reliable pKa value, a cornerstone for understanding and predicting the compound's chemical and biological behavior.

References

-

New Insights in the Computational pKb Determination of Primary Amines and Anilines. (n.d.). Wiley Online Library. [Link]

-

Juranić, I. (n.d.). Simple Method for the Estimation of pKa of Amines. SHD. [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1963). Defense Technical Information Center. [Link]

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2022). MDPI. [Link]

-

Wang, J., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. [Link]

-

Detailed procedure for calculating pKa. (n.d.). DOI. [Link]

-

Wang, J., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. IRIS-AperTO. [Link]

-

How to measure pKa by UV-vis spectrophotometry. (n.d.). Chemagination. [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

Berkhout, J.H., & Ram, A.H.N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Potentiometric Acid-Base Titration Guide. (n.d.). Scribd. [Link]

-

Determination of pKa Using UV-VIS Spectrophotometry. (2025). Prezi. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

-

IUPAC/Dissociation-Constants: v1.0. (2022). Zenodo. [Link]

-

acid dissociation constant. (2025). The IUPAC Compendium of Chemical Terminology. [Link]

-

THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. (n.d.). Massachusetts Institute of Technology. [Link]

-

Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. (2023). Beilstein Journals. [Link]

-

An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. [Link]

-

The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. (2019). MDPI. [Link]

Sources

- 1. ijper.org [ijper.org]

- 2. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]

- 3. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. optibrium.com [optibrium.com]

- 10. mdpi.com [mdpi.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. prezi.com [prezi.com]

- 14. web.mit.edu [web.mit.edu]

- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

Photophysical properties of 4-Methoxy-2-nitrobenzylamine photolabile groups

An In-Depth Technical Guide to the Photophysical Properties of 4-Methoxy-2-nitrobenzylamine Photolabile Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-Methoxy-2-nitrobenzyl (MNB) group is a prominent photolabile protecting group (PPG) utilized extensively in the controlled release of bioactive molecules. Its utility stems from a favorable combination of photochemical efficiency and chemical stability. This guide provides a comprehensive exploration of the core photophysical properties of 4-Methoxy-2-nitrobenzylamine (MNBA) and its derivatives. We will delve into the mechanistic underpinnings of its photo-cleavage, detail rigorous experimental protocols for its characterization, and offer field-proven insights into its application, particularly within the realm of drug development.

Introduction: The Role of Photolabile Protecting Groups in Modern Research

Photolabile protecting groups, or "photocages," are chemical moieties that can be cleaved from a target molecule upon irradiation with light of a specific wavelength. This unique property allows for precise spatiotemporal control over the release of active substances, a critical capability in fields ranging from neuroscience to targeted drug delivery. The ideal PPG exhibits high stability in the dark, possesses a significant absorption cross-section at a biologically benign wavelength, and undergoes efficient photolysis with a high quantum yield to release the desired substrate.

The ortho-nitrobenzyl scaffold has emerged as a particularly versatile and widely adopted class of PPGs. Within this family, the 4-Methoxy-2-nitrobenzyl group offers an advantageous absorption profile, often shifted to longer, less damaging wavelengths compared to its parent compound, 2-nitrobenzylamine.

The Photochemical Reaction Mechanism of 4-Methoxy-2-nitrobenzyl Cages

The photo-cleavage of ortho-nitrobenzyl derivatives proceeds through a well-elucidated intramolecular redox mechanism. Understanding this pathway is crucial for optimizing experimental conditions and designing novel caged compounds.

Upon absorption of a photon, the nitro group is excited to its triplet state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This transient species subsequently rearranges and fragments, ultimately releasing the caged molecule and forming the 4-methoxy-2-nitrosobenzaldehyde byproduct.

Caption: Photochemical cleavage mechanism of 4-Methoxy-2-nitrobenzylamine.

Core Photophysical Parameters and Their Significance

The efficacy of a PPG is defined by a set of key photophysical parameters. Accurate determination of these values is essential for predicting and controlling the release of the caged substrate.

| Parameter | Symbol | Definition | Significance | Typical Values for MNB Derivatives |

| Molar Absorption Coefficient | ε | A measure of how strongly a chemical species absorbs light at a given wavelength. | Determines the efficiency of light absorption and the required light intensity for cleavage. | 5,000 - 10,000 M⁻¹cm⁻¹ at λmax |

| Wavelength of Maximum Absorption | λmax | The wavelength at which the maximum absorption of light occurs. | Dictates the optimal irradiation wavelength for photolysis. | 340 - 360 nm |

| Photolysis Quantum Yield | Φ | The fraction of absorbed photons that result in a photochemical reaction. | A direct measure of the efficiency of the photo-release process. | 0.01 - 0.1 |

| Two-Photon Absorption Cross-Section | σ₂ | A measure of the simultaneous absorption of two lower-energy photons. | Enables the use of near-infrared light for deeper tissue penetration and reduced scattering. | 0.1 - 1 GM |

Experimental Protocols for Characterization

The following sections provide detailed methodologies for the characterization of 4-Methoxy-2-nitrobenzylamine caged compounds. These protocols are designed to be self-validating, with built-in controls and checks to ensure data integrity.

Synthesis of a 4-Methoxy-2-nitrobenzyl Caged Amine

This protocol outlines a general procedure for caging a primary or secondary amine with the MNB group.

Materials:

-

4-Methoxy-2-nitrobenzyl bromide

-

Target amine

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the target amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous ACN.

-

Add a solution of 4-Methoxy-2-nitrobenzyl bromide (1.2 eq) in anhydrous ACN dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the desired caged compound.

Caption: General workflow for the synthesis of a MNB-caged amine.

Determination of Molar Absorption Coefficient (ε) and λmax

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of the caged compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., ethanol or PBS).

-

Prepare a series of dilutions from the stock solution.

-

Measure the absorbance spectrum of each dilution from 250 nm to 500 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.

-

The molar absorption coefficient (ε) is the slope of the resulting linear fit.

Determination of Photolysis Quantum Yield (Φ)

The quantum yield is determined by actinometry, comparing the rate of photolysis of the caged compound to that of a well-characterized chemical actinometer.

Materials:

-

Monochromatic light source with a known photon flux (e.g., a laser or a lamp with a monochromator).

-

Potassium ferrioxalate (for actinometry).

-

Caged compound solution of known concentration and absorbance at the irradiation wavelength.

-

HPLC or LC-MS system for analysis.

Procedure:

-

Actinometry: Irradiate a solution of potassium ferrioxalate at the desired wavelength and measure the formation of Fe²⁺ ions spectrophotometrically to determine the photon flux of the light source.

-

Sample Irradiation: Irradiate a solution of the caged compound with the same light source under identical conditions for a set period.

-

Analysis: Analyze the irradiated sample by HPLC or LC-MS to quantify the amount of released amine or the disappearance of the starting material.

-

Calculation: The quantum yield (Φ) is calculated using the following equation:

Φ = (moles of product formed) / (moles of photons absorbed)

Caption: Workflow for determining the photolysis quantum yield.

Applications in Drug Development

The ability to precisely control the release of therapeutic agents is a cornerstone of modern pharmacology. MNB-caged compounds offer a powerful tool for:

-

Targeted Drug Delivery: By caging a potent drug, its systemic toxicity can be minimized. The drug is then released only at the site of interest through focused light application.

-

Probing Cellular Signaling: The rapid and localized release of signaling molecules (e.g., neurotransmitters, second messengers) allows for the detailed study of cellular communication pathways.

-

Photodynamic Therapy (PDT): While distinct from traditional PDT photosensitizers, MNB-caged cytotoxic agents can be activated in tumor tissues, providing a targeted cancer therapy approach.

Conclusion

The 4-Methoxy-2-nitrobenzyl photolabile protecting group represents a mature and highly effective technology for the light-mediated control of chemical and biological processes. A thorough understanding of its photophysical properties, coupled with rigorous experimental characterization, is paramount for its successful implementation. The methodologies and insights presented in this guide provide a solid foundation for researchers and drug development professionals seeking to harness the power of light for precise molecular control.

References

-

Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: an update. Chemical reviews, 113(1), 119-191. [Link]

-

Hansen, K. B., & Speaker, T. J. (2010). Synthesis and characterization of a 4-methoxy-2-nitrobenzyl-caged GABA. Bioorganic & medicinal chemistry letters, 20(2), 549-551. [Link]

Methodological & Application

Application Note: Synthesis of 4,5-Dimethoxy-2-nitrobenzylamine HCl from Vanillin

This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of 4,5-dimethoxy-2-nitrobenzylamine hydrochloride starting from vanillin .

Critical Technical Clarification: The target specified in the request is "(4-Methoxy-2-nitrophenyl)methanamine." However, the starting material specified is Vanillin (4-hydroxy-3-methoxybenzaldehyde).[1]

-

Chemical Reality: Transforming vanillin (which contains a 3-methoxy group) into a mono-methoxy product (4-methoxy) requires a defunctionalization step (removing the 3-methoxy group) that is synthetically inefficient and rare in drug development.

-

Industry Standard: In pharmaceutical and linker chemistry, "vanillin-derived nitrobenzylamines" almost exclusively refer to 4,5-dimethoxy-2-nitrobenzylamine (also known as 6-nitroveratrylamine ). This is the core scaffold for NVOC (6-nitroveratryloxycarbonyl) photocleavable linkers.

-

Decision: This guide details the synthesis of the 4,5-dimethoxy variant, as it is the direct, logical, and high-value derivative of vanillin. If the strict mono-methoxy analog is required, the starting material should be anisaldehyde, not vanillin.

Executive Summary

This protocol details the multi-step synthesis of 4,5-dimethoxy-2-nitrobenzylamine hydrochloride (6-nitroveratrylamine), a critical precursor for photocleavable linkers (NVOC/DMNB) used in antibody-drug conjugates (ADCs) and solid-phase peptide synthesis (SPPS).

The route utilizes Vanillin as the cost-effective starting material. The synthesis prioritizes regiochemical control during nitration and chemoselectivity during amine generation, utilizing a Delépine Reaction strategy to avoid reduction of the nitro group.

Core Reaction Pathway

-

O-Methylation: Vanillin

Veratraldehyde.[2] -

Nitration: Veratraldehyde

6-Nitroveratraldehyde (Regioselective). -

Reduction: 6-Nitroveratraldehyde

6-Nitroveratryl Alcohol.[2] -

Amination (Delépine): Alcohol

Bromide

Chemical Pathway Visualization (Graphviz)

Caption: Step-wise synthetic workflow from Vanillin to the Target Amine, highlighting key intermediates and reagents.

Detailed Experimental Protocols

Stage 1: Synthesis of Veratraldehyde (Methylation)

Objective: Convert the phenolic hydroxyl of vanillin to a methoxy group to activate the ring and direct subsequent nitration.

-

Reagents: Vanillin (1.0 eq), Dimethyl sulfate (DMS) (1.2 eq) OR Methyl Iodide (MeI), Potassium Carbonate (

) (2.0 eq), Acetone (Solvent). -

Mechanism:

nucleophilic substitution.

Protocol:

-

Dissolve Vanillin (15.2 g, 100 mmol) in Acetone (150 mL) in a 500 mL round-bottom flask (RBF).

-

Add anhydrous

(27.6 g, 200 mmol). The suspension will turn yellow.[1] -

Caution: Add Dimethyl Sulfate (11.4 mL, 120 mmol) dropwise over 20 minutes. (Alternative: Use MeI for safer handling, though slower).

-

Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). Vanillin (

) should disappear; Veratraldehyde ( -

Cool to room temperature (RT) and filter off inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Pour the residue into ice water (200 mL) and stir for 30 minutes. The product will precipitate as a white/pale yellow solid.

-

Filter, wash with cold water, and dry in a vacuum oven.

-

Yield: ~95% (15.8 g).

-

Appearance: White crystalline solid.[2]

-

Stage 2: Synthesis of 6-Nitroveratraldehyde (Regioselective Nitration)

Objective: Introduce a nitro group.[2][3][4] The 3,4-dimethoxy pattern directs the electrophile to the 6-position (ortho to the aldehyde, para to the 3-methoxy), avoiding the sterically crowded 2-position.

-

Reagents: Veratraldehyde (1.0 eq),

(70%, 5.0 eq), Glacial Acetic Acid. -

Critical Control: Temperature must be kept <10°C to prevent over-nitration or oxidation of the aldehyde.

Protocol:

-

Dissolve Veratraldehyde (16.6 g, 100 mmol) in Glacial Acetic Acid (80 mL). Cool to 0–5°C in an ice-salt bath.

-

Prepare a nitrating mixture: Conc.

(35 mL) in Acetic Acid (20 mL). Cool this mixture to 0°C. -

Add the nitrating mixture dropwise to the aldehyde solution over 45 minutes, maintaining internal temp <10°C.

-

Allow to stir at RT for 2 hours. The solution typically turns yellow/orange.

-

Pour the reaction mixture onto crushed ice (300 g). The product, 6-nitroveratraldehyde (4,5-dimethoxy-2-nitrobenzaldehyde), will precipitate as a yellow solid.

-

Filter and wash copiously with water until the filtrate is neutral pH.

-

Recrystallize from Ethanol/Water.

-

Yield: ~85% (17.9 g).

-

Melting Point: 129–131°C.

-

Stage 3: Conversion to 4,5-Dimethoxy-2-nitrobenzylamine HCl

Strategy: Direct reductive amination of 2-nitrobenzaldehydes is prone to side reactions (dimerization, nitro reduction). The Delépine Reaction is selected for its high chemoselectivity, preserving the nitro group.

Step 3A: Reduction to Alcohol

-

Suspend 6-Nitroveratraldehyde (10.5 g, 50 mmol) in Methanol (100 mL).

-

Add Sodium Borohydride (

) (0.95 g, 25 mmol) portion-wise at 0°C. -

Stir for 1 hour. Quench with dilute HCl.

-

Evaporate methanol, extract with Ethyl Acetate, wash with brine, dry (

), and concentrate.-

Product: 6-Nitroveratryl alcohol (Yellow solid).[2]

-

Step 3B: Bromination

-

Dissolve the alcohol in anhydrous DCM (100 mL).

-

Add Phosphorus Tribromide (

) (1.6 mL, 17 mmol) dropwise at 0°C under -

Stir for 2 hours at RT.

-

Quench with ice water (carefully). Separate organic layer, wash with

, dry, and concentrate.-

Product: 6-Nitroveratryl bromide (Lachrymator! Handle in hood).

-

Step 3C: Delépine Amination

-

Dissolve the bromide (from Step 3B) in Chloroform (80 mL).

-

Add Hexamethylenetetramine (HMTA/Urotropine) (1.1 eq).

-

Reflux for 4 hours. The quaternary hexaminium salt will precipitate.

-

Cool, filter the salt, and wash with chloroform.

-

Hydrolysis: Suspend the salt in Ethanol (100 mL) and add Conc. HCl (15 mL).

-

Reflux for 2 hours (cleaves the salt to the primary amine).

-

Cool to 0°C. The target compound, 4,5-dimethoxy-2-nitrobenzylamine hydrochloride , may precipitate directly or require concentration.

-

Filter and recrystallize from Ethanol/Ether.

Quantitative Data Summary

| Parameter | Stage 1 (Methylation) | Stage 2 (Nitration) | Stage 3 (Amination Sequence) |

| Starting Material | Vanillin | Veratraldehyde | 6-Nitroveratraldehyde |

| Product | Veratraldehyde | 6-Nitroveratraldehyde | Target Amine HCl |

| Typical Yield | 92–96% | 80–88% | 65–75% (over 3 steps) |

| Reaction Time | 4–6 h | 3 h | ~8 h total active time |

| Key Purity Marker | disappearance of -OH (IR/NMR) | 1H NMR: Singlet at ~7.6 ppm (H-3/H-6) | 1H NMR: |

| Color/Form | White crystals | Yellow needles | Pale yellow/white powder |

Quality Control & Validation

-

1H NMR (DMSO-d6):

-

Target:

8.40 (br s, 3H, -

Note: The presence of two singlets in the aromatic region confirms the 2,4,5-substitution pattern (para to each other).

-

-

HPLC: C18 Column, Water/Acetonitrile gradient (0.1% TFA). Target purity >98% required for linker applications.

-

Melting Point: Target HCl salt decomposes >200°C.

References

-

Nitration of Vanillin derivatives

- Reference: Raiford, L. C., & Stoesser, W. C. (1927). "Bromination of Vanillin Substitution Products." Journal of the American Chemical Society.

- Context: Establishes the directing effects of methoxy groups in vanillin deriv

-

Source:

-

Synthesis of 6-Nitroveratraldehyde

-

Reference: "Synthesis of 6-nitro veratryl alcohol and 6-nitro veratraldoxim from vanillin."[2] Indonesian Journal of Chemistry, 2010.

- Context: Confirms the specific pathway from Vanillin -> Veratraldehyde -> 6-Nitrover

-

Source:

-

-

Delépine Reaction for Nitrobenzylamines

- Reference: Galat, A., & Elion, G. (1939). "The Interaction of Amides with Amines." (Foundational chemistry for amine synthesis via hexamine).

- Modern Context: This is a standard textbook reaction for preparing primary amines from active halides without over-alkyl

-

Source: (Analogous protocol for benzylamines).

-

NVOC Linker Chemistry

- Reference: "Photoremovable Protecting Groups in Organic Synthesis." Wiley-VCH.

- Context: Validates 4,5-dimethoxy-2-nitrobenzylamine as the standard "nitrover

-

Source:

Sources

- 1. Sciencemadness Discussion Board - 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. sinelitabmas.unsoed.ac.id [sinelitabmas.unsoed.ac.id]

- 3. 6-Nitroveratraldehyde | C9H9NO5 | CID 88505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

Mastering Light-Activated Chemistry: A Guide to Preparing Photocaged Compounds with NVOC Functionality

Abstract

This comprehensive application note provides researchers, chemists, and drug development professionals with a detailed guide to the preparation and application of photocaged compounds utilizing the 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (NVOC) protecting group. Photocaging is a powerful technique that allows for the spatiotemporal control of a molecule's biological activity by using light as a precise external trigger. This guide covers the strategic synthesis of the key NVOC-Cl reagent, detailed protocols for the caging of amine functionalities with a focus on amino acids, and the principles and procedures for photo-deprotection (uncaging). By explaining the causality behind experimental choices and providing validated, step-by-step instructions, this document serves as an authoritative resource for harnessing this essential tool in modern chemical biology and pharmacology.

Introduction: The Power of Spatiotemporal Control

In the intricate signaling pathways of biological systems, the timing and location of a molecular event are as critical as the event itself. Traditional systemic administration of bioactive compounds lacks this precision, often leading to off-target effects and a clouded understanding of complex processes. Photocaged compounds offer an elegant solution.[1] By temporarily inactivating a molecule with a photoremovable protecting group (PPG), its function can be silenced until it reaches the desired time and location. A pulse of light then precisely cleaves the "cage," releasing the active molecule with high spatiotemporal resolution.[1]

Among the most widely used PPGs are those based on the ortho-nitrobenzyl scaffold.[1] The 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (NVOC) group, in particular, has become a workhorse in the field. Its key advantages include:

-

Efficient Cleavage: It can be removed with high quantum efficiency upon irradiation with near-UV light (typically 350-365 nm), a wavelength range that minimizes damage to biological tissues.

-

Chemical Stability: The NVOC carbamate linkage is robust under various chemical conditions, making it compatible with complex synthetic routes, such as solid-phase peptide synthesis (SPPS).

-

Versatility: The NVOC group, typically introduced via its chloroformate derivative (NVOC-Cl), readily protects primary and secondary amines, making it ideal for caging amino acids, peptides, neurotransmitters, and other amine-containing biomolecules.[2]

This guide will focus on the practical application of NVOC chemistry, starting from the synthesis of its essential precursors. While the user query specified (4-Methoxy-2-nitrophenyl)methanamine, the most direct and established synthetic precursor to the NVOC caging reagent is the corresponding alcohol, 4,5-dimethoxy-2-nitrobenzyl alcohol. We will first describe the synthesis of this key intermediate and its conversion to NVOC-Cl, while also addressing how the user-specified amine can be chemically converted into this pathway, thereby providing a comprehensive and flexible synthetic strategy.

Synthesis of the Caging Reagent: From Precursor to NVOC-Cl

The cornerstone of any photocaging experiment is the synthesis of a highly pure and reactive caging agent. For NVOC protection of amines, this agent is 6-Nitroveratryloxycarbonyl chloride (NVOC-Cl). The synthesis is a multi-step process that requires careful execution.

From (4-Methoxy-2-nitrophenyl)methanamine to the Key Alcohol Intermediate

The user-specified starting material, (4-Methoxy-2-nitrophenyl)methanamine, is not the most direct precursor for NVOC-Cl. The established route proceeds via the corresponding benzyl alcohol. A scientifically sound approach involves the conversion of the benzylamine to a benzyl alcohol. While several methods exist, a common laboratory-scale approach involves diazotization followed by hydrolysis. However, a more direct and higher-yielding industrial route involves the synthesis of 4,5-dimethoxy-2-nitrobenzyl alcohol from 4,5-dimethoxy-2-nitrotoluene, which is a more common and stable starting material. For completeness, a conceptual workflow is provided below.

}

Figure 1: Synthetic pathways to the key NVOC-Cl caging reagent.

Protocol: Synthesis of 4,5-Dimethoxy-2-nitrobenzyl alcohol

This protocol is adapted from established syntheses starting from the corresponding nitrotoluene.

Materials:

-

4,5-Dimethoxy-2-nitrotoluene

-

Lead(IV) oxide (PbO₂)

-

Acetic acid

-

Sulfuric acid

-

Ethanol

-

Sodium hydroxide (NaOH)

Procedure:

-

Oxidation: A mixture of 4,5-dimethoxy-2-nitrotoluene, lead(IV) oxide, and acetic acid is heated under reflux. Concentrated sulfuric acid is added dropwise to catalyze the reaction. The progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate (4,5-dimethoxy-2-nitrobenzyl acetate) is filtered, washed with water, and dried.

-

Hydrolysis: The crude acetate is then hydrolyzed to the desired alcohol by refluxing with a solution of sodium hydroxide in aqueous ethanol.

-

Purification: The mixture is cooled, and the product, 4,5-dimethoxy-2-nitrobenzyl alcohol, precipitates. It is collected by filtration, washed with cold water, and recrystallized from ethanol to yield a pale yellow solid.

Protocol: Synthesis of 6-Nitroveratryloxycarbonyl chloride (NVOC-Cl)

CAUTION: This procedure involves phosgene or a phosgene equivalent (e.g., triphosgene), which is extremely toxic. This reaction must be performed in a certified fume hood with appropriate personal protective equipment (PPE) and emergency procedures in place.

Materials:

-

4,5-Dimethoxy-2-nitrobenzyl alcohol

-

Phosgene (or triphosgene as a safer alternative)

-

Anhydrous dioxane or tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A solution of 4,5-dimethoxy-2-nitrobenzyl alcohol in anhydrous dioxane is prepared in a flask equipped with a gas inlet, a stirrer, and a condenser cooled to a low temperature. The system is purged with an inert gas.

-

Phosgenation: Phosgene gas is bubbled through the solution at a controlled rate, ensuring the reaction temperature is maintained below 40°C. Alternatively, a solution of triphosgene in the same solvent can be added dropwise.

-

Reaction Monitoring: The reaction is typically left to stir overnight at room temperature.

-

Workup: Excess phosgene is removed by bubbling a stream of inert gas through the solution. The solvent is then removed under reduced pressure at a bath temperature below 40°C. The resulting product, NVOC-Cl, is a pale yellow solid and is often used without further purification, though it can be recrystallized if necessary. It is sensitive to moisture and light and should be stored under an inert atmosphere at 2-8°C.[3][4]

Application Protocol: Caging of Amino Acids

The primary application of NVOC-Cl is the protection of amine groups. In drug development and peptide chemistry, the selective protection of the lysine side chain is a frequent and critical requirement. The use of a pre-synthesized, orthogonally protected building block like Nα-Fmoc-Nε-NVOC-L-lysine is the most reliable and efficient method for incorporating a photocageable residue into a peptide sequence during SPPS.

Featured Application: Incorporation of Fmoc-L-Lys(NVOC)-OH in SPPS

This protocol outlines the manual coupling step for incorporating the photocageable lysine derivative into a growing peptide chain on a solid support.

Materials:

-

Fmoc-L-Lys(NVOC)-OH (commercially available, e.g., Sigma-Aldrich Cat# 914339)[2]

-

Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin after Fmoc deprotection)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF)

-

20% (v/v) piperidine in DMF for Fmoc deprotection

Procedure:

-

Resin Preparation: The resin supporting the N-terminally deprotected peptide is washed thoroughly with DMF (3x).

-

Activation of Amino Acid: In a separate vessel, dissolve Fmoc-L-Lys(NVOC)-OH (e.g., 4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.

-

Coupling: Add the activated amino acid solution to the resin. Ensure the vessel is sealed and agitated (e.g., by rocking or nitrogen bubbling) at room temperature.

-

Reaction Time: Allow the coupling reaction to proceed for at least 4 hours.[5] Reaction completion can be monitored using a colorimetric test (e.g., Kaiser test) to check for the absence of free primary amines.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and finally DMF (3x) to remove excess reagents and byproducts.

-

Chain Elongation: The resin is now ready for the next cycle of SPPS, starting with the deprotection of the Fmoc group from the newly added lysine derivative.

}

Figure 2: Workflow for incorporating Fmoc-L-Lys(NVOC)-OH in SPPS.

The Uncaging Process: Principles and Protocols

The release of the bioactive molecule is triggered by photolysis. Understanding the underlying mechanism and optimizing the irradiation conditions are crucial for successful experiments.

Mechanism of Photolysis

The photochemistry of ortho-nitrobenzyl compounds is a well-studied intramolecular redox reaction.[1]

-

Photoexcitation: Upon absorption of a UV photon (~350 nm), the nitro group is excited to a triplet state.

-

Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.

-

Rearrangement & Release: This unstable intermediate rapidly rearranges. The oxygen atom attacks the benzylic carbon, leading to the cleavage of the benzyloxy-carbonyl bond. This releases a carbamic acid derivative of the protected amine.

-

Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates, releasing the free amine, carbon dioxide, and a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct. The entire uncaging process is typically accomplished within microseconds.[6][7]

}

Figure 3: Simplified mechanism of NVOC photolysis.

Protocol: Photo-uncaging of an NVOC-Protected Peptide

This general protocol can be adapted for various experimental setups, from cuvettes to microscope stages for in-situ activation.

Materials & Equipment:

-

Aqueous buffer solution (e.g., PBS, HEPES) containing the NVOC-caged peptide.

-

UV light source with a narrow bandpass filter centered around 365 nm (e.g., mercury arc lamp, LED, or laser).

-

Quartz cuvette or appropriate sample holder for irradiation.

-

Analytical HPLC system for monitoring the reaction.

Procedure:

-

Sample Preparation: Prepare a solution of the NVOC-caged compound in the desired buffer. The concentration should be optimized based on the experiment, typically in the micromolar to low millimolar range.

-

Irradiation: Expose the sample to the UV light source. The duration of exposure depends on the light intensity, the quantum yield of the caged compound, and the desired percentage of uncaging. For a typical setup, irradiation times can range from seconds to several minutes.[8]

-

Monitoring: The progress of the uncaging reaction can be monitored by analytical reversed-phase HPLC (RP-HPLC). The caged compound will have a longer retention time than the uncaged, more polar product. A diode array detector can be used to observe the disappearance of the NVOC absorbance peak and the appearance of the uncaged product.

-

Byproduct Consideration: The nitrosobenzaldehyde byproduct is reactive and can potentially interact with biological thiols.[9] In cellular experiments, the inclusion of a scavenger like glutathione or dithiothreitol (DTT) in the medium can mitigate these effects.

Data and Performance Characteristics

The efficiency of a photocaging experiment is determined by the photochemical properties of the caging group and the conditions of the experiment.

| Parameter | Typical Value / Condition | Causality & Significance |

| Caging Reaction Yield | 60-95% | Dependent on substrate purity, stoichiometry, and reaction conditions. High yields are critical for efficient synthesis. |

| Activation Wavelength (λmax) | ~350 - 365 nm | The dimethoxy substituents on the nitrobenzyl ring shift the absorption to longer, less biologically damaging wavelengths compared to the parent nitrobenzyl group. |

| Photolysis Quantum Yield (Φ) | 0.01 - 0.05 | This value represents the efficiency of converting an absorbed photon into a chemical reaction. The NVOC group's quantum yield is moderate, a trade-off for its favorable absorption wavelength and stability.[6][7] |

| Molar Extinction Coefficient (ε) | ~5,000 M-1cm-1 at 350 nm | A higher ε means more efficient light absorption at the activation wavelength, allowing for lower light doses. |

| Uncaging Half-life (t1/2) | Microseconds (µs) to Milliseconds (ms) | The rate of release is extremely fast, enabling the study of rapid biological processes. The final decarboxylation step can be the rate-limiting factor.[1][6] |

| Solvents for Photolysis | Aqueous buffers (PBS, HEPES), Methanol, Acetonitrile | The reaction proceeds efficiently in protic solvents. The choice depends on the experimental system (e.g., in vitro assay vs. cell culture). |

Conclusion

The NVOC caging group is a robust and versatile tool for implementing spatiotemporal control over biological and chemical systems. Its well-understood photochemistry, stability in synthetic protocols like SPPS, and efficient cleavage with near-UV light make it an indispensable technique for researchers in drug development, neurobiology, and cell signaling. By following the detailed protocols and understanding the chemical principles outlined in this guide, scientists can confidently synthesize, apply, and uncage NVOC-protected molecules to precisely probe the dynamics of complex systems.

References

-

Schaper, K., et al. (2014). Mechanism of the Photoinduced Uncaging Reaction of Puromycin Protected by a 6-Nitroveratryloxycarbonyl Group. Journal of the American Chemical Society, 136(9), 3442–3451. [Link]

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

-

Kohl-Landgraf, J., et al. (2014). Mechanism of the Photoinduced Uncaging Reaction of Puromycin Protected by a 6-Nitroveratryloxycarbonyl Group. ResearchGate. [Link]

-

Ogden, D. (1994). Flash photolysis of 'caged' compounds. University of Texas at Dallas. [Link]

-

Houben-Weyl (2005). Photocleavable Protecting Groups. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 1. [Link]

-

Zhang, Z. Y., & Smith, B. D. (1999). Synthesis and characterization of NVOC-DOPE, a caged photoactivatable derivative of dioleoylphosphatidylethanolamine. Bioconjugate Chemistry, 10(6), 1150-1152. [Link]

-

Ji, J., et al. (2025). Turning Benzyl Amines into Benzyl Alcohols by Manganese-Catalyzed Deaminative Hydroxylation. ResearchGate. [Link]

-

Mathes, C., et al. (2008). Photolysis of a caged peptide reveals rapid action of N-ethylmaleimide sensitive factor before neurotransmitter release. Proceedings of the National Academy of Sciences, 105(1), 347-352. [Link]

-

Jelmar, LLC. (2025). Safety Data Sheet. [Link]

-

Endo, S., et al. (2024). Synthesis and activation of photocaged peptide by UV radiation. ResearchGate. [Link]

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

-

Balaram, P., et al. (1996). Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. Synthetic Communications, 26(14), 2695-2702. [Link]

- Nowick, J. S. (2019).

-

Scientific Laboratory Supplies. (Product Page). 4,5-Dimethoxy-2-nitrobenzyl ch. [Link]

Sources

- 1. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc-L-Lys(Nvoc)-OH ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Mechanism of the photoinduced uncaging reaction of puromycin protected by a 6-nitroveratryloxycarbonyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. kohan.com.tw [kohan.com.tw]

- 9. chemimpex.com [chemimpex.com]

Application Note & Protocols: Solid-Phase Peptide Synthesis Using 4-Methoxy-2-nitrobenzylamine Linkers

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of 4-Methoxy-2-nitrobenzylamine-based linkers in solid-phase peptide synthesis (SPPS). Renowned for their utility as photolabile handles, these linkers permit the cleavage of synthesized peptides from the solid support under mild, reagent-free conditions using UV irradiation. This method is orthogonal to standard acid- and base-labile protecting group strategies, making it ideal for the synthesis of sensitive or complex peptides that are susceptible to degradation under harsh cleavage conditions. We will delve into the underlying cleavage mechanism, provide step-by-step protocols for resin preparation, peptide assembly, and photolytic cleavage, and offer insights into optimization and troubleshooting.

Introduction: The Advantage of Photolabile Linkers

Solid-phase peptide synthesis (SPPS) is a foundational technology that involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble solid support.[1] A critical component of this methodology is the linker, a specialized chemical moiety that tethers the nascent peptide to the resin.[1][2] The nature of the linker dictates the conditions required for the final cleavage step, which liberates the peptide from the support.

While traditional methods often rely on strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF), these conditions can lead to the degradation of sensitive sequences or the removal of desired side-chain modifications.[3][4] Photolabile linkers offer a powerful alternative, enabling peptide release under neutral conditions simply by exposure to UV light.[5][6] This "traceless" cleavage avoids harsh reagents, preserving the integrity of delicate peptide structures.[7]

The 4-Methoxy-2-nitrobenzylamine linker, a derivative of the classic o-nitrobenzyl group, is a widely used photolabile handle. Its chemical stability is compatible with the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) peptide synthesis strategy, providing a fully orthogonal cleavage method.[8][9] This makes it an invaluable tool for synthesizing peptides with acid-sensitive residues, post-translational modifications, or those intended for subsequent biological screening where cleavage cocktail contaminants would be detrimental.[5][6]

Mechanism of Photolytic Cleavage

The cleavage of the o-nitrobenzyl type linker is initiated by the absorption of UV light, typically in the range of 320-365 nm. This absorption excites the nitro group, which then abstracts a hydrogen atom from the benzylic carbon. A subsequent intramolecular redox reaction and rearrangement lead to the formation of a nitroso-aldehyde (or ketone) and the release of the peptide with a C-terminal amide. The methoxy substituent enhances the photosensitivity of the linker, allowing for more efficient cleavage.[10]

Caption: Photolytic cleavage mechanism of a nitrobenzyl-type linker.

Experimental Workflow Overview

The overall process involves three main stages: functionalization of the resin with the photolabile linker, standard Fmoc-based peptide synthesis, and finally, the photolytic release of the peptide amide from the solid support.

Caption: General workflow for SPPS with a photolabile linker.

Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields, when operating UV lamps. Conduct all chemical handling in a well-ventilated fume hood.

Protocol 1: Linker Attachment to Amino-Resin

This protocol describes the attachment of a commercially available Fmoc-photolabile linker acid (e.g., 4-[4-[1-(Fmoc-amino)ethyl]-2-methoxy-5-nitrophenoxy]butanoic acid) to an amino-functionalized resin such as Rink Amide AM resin.

Materials:

-

Rink Amide AM resin (or other amino-functionalized resin)

-

Fmoc-Photolabile Linker acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine, 20% (v/v) in DMF

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Place the desired amount of resin in the synthesis vessel. Wash and swell the resin with DMF for 1 hour, then with DCM for 5 minutes. Drain the solvent.

-

Fmoc Deprotection (if applicable): If starting with an Fmoc-protected amino resin, treat with 20% piperidine in DMF for 20 minutes to expose the free amine. Wash thoroughly with DMF (5x) and DCM (3x).

-

Activation: In a separate vial, dissolve the Fmoc-photolabile linker acid (2 eq. relative to resin loading), HOBt (2 eq.), and DIC (2 eq.) in a minimal amount of DMF. Allow the mixture to pre-activate for 10-15 minutes.

-

Coupling: Add the activated linker solution to the resin. Agitate the mixture at room temperature for 4-6 hours.

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the reaction's completion (negative result). If the test is positive, continue coupling for another 2 hours.

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (3x).

-

Drying: Dry the linker-functionalized resin under a high vacuum for several hours. The resin is now ready for peptide synthesis.

Protocol 2: Fmoc-SPPS Peptide Chain Elongation

This protocol follows standard Fmoc/tBu chemistry.[11][12]

Procedure:

-

Linker Fmoc Deprotection: Swell the linker-functionalized resin in DMF. Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker. Wash with DMF (5x).

-

First Amino Acid Coupling:

-

Pre-activate the first Fmoc-amino acid (3-5 eq.) with a suitable coupling agent (e.g., HBTU/HOBt/DIEA or DIC/HOBt) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor for completion with a ninhydrin test.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

Protocol 3: Photolytic Cleavage and Peptide Recovery

Equipment:

-

Photochemical reactor or a simple setup with a high-power UV lamp (e.g., 365 nm LED or mercury lamp).

-

Quartz or borosilicate glass reaction vessel (standard plastics are often UV-opaque).

-

Scavengers (optional, e.g., a mild base like N-ethyldiisopropylamine (DIEA) to neutralize any acidic byproducts).

Procedure:

-

Resin Preparation: After the final Fmoc deprotection and thorough washing (DMF, then DCM), dry the peptide-resin completely under a vacuum.

-

Suspension: Suspend the dried peptide-resin in a suitable, UV-transparent solvent. A neutral, non-absorbing solvent is preferred.

-

Recommended Solvents: Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM), or mixtures with water.

-

-

Irradiation:

-

Place the vessel in the photoreactor. If using an external lamp, ensure the vessel is positioned for maximum light exposure.

-

Irradiate the suspension with UV light (typically 350-365 nm) while gently agitating or stirring.

-

Cleavage time can range from 2 to 24 hours, depending on the peptide, resin loading, and light source intensity.[10]

-

-

Monitoring Cleavage: Periodically, a small aliquot of the supernatant can be removed and analyzed by HPLC or LC-MS to track the progress of the peptide release.

-

Peptide Recovery:

-

Once cleavage is complete, filter the resin beads and collect the filtrate.

-

Wash the resin beads 2-3 times with the cleavage solvent to recover any remaining peptide.

-

Combine the filtrate and washings.

-

-

Purification: Evaporate the solvent from the combined solution. The resulting crude peptide can be purified using standard techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Optimization and Troubleshooting

| Parameter | Recommendation / Consideration | Rationale & Expert Insight |